molecular formula C13H17FN4O B2754004 N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide CAS No. 2034380-23-7

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B2754004
CAS No.: 2034380-23-7
M. Wt: 264.304
InChI Key: IRACACNMSMZATK-UHFFFAOYSA-N
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Description

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide is a chemical compound with a unique structure that includes a fluoropyrimidine moiety, a piperidine ring, and a cyclopropanecarboxamide group

Mechanism of Action

Target of Action

A structurally similar compound was identified as a potent inhibitor of acetylcholinesterase (ache) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction.

Result of Action

The inhibition of ache by similar compounds can lead to an increase in acetylcholine levels, potentially resulting in enhanced neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps. One common route includes the reaction of 1-(5-fluoropyrimidin-2-yl)piperidin-4-one with cyclopropanecarboxylic acid chloride under appropriate conditions to form the desired compound . The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide is unique due to its combination of a fluoropyrimidine moiety, a piperidine ring, and a cyclopropanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O/c14-10-7-15-13(16-8-10)18-5-3-11(4-6-18)17-12(19)9-1-2-9/h7-9,11H,1-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRACACNMSMZATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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